molecular formula C9H9BrF2 B6171643 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene CAS No. 2387058-98-0

2-bromo-1,3-difluoro-5-(propan-2-yl)benzene

Cat. No.: B6171643
CAS No.: 2387058-98-0
M. Wt: 235.07 g/mol
InChI Key: IJHRAXVCIHLTFO-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene is an aromatic compound with the molecular formula C9H9BrF2. This compound is characterized by the presence of bromine, fluorine, and an isopropyl group attached to a benzene ring. It is primarily used in research and industrial settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene typically involves halogenation reactions. One common method is the bromination of 1,3-difluoro-5-(propan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. This process is facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the reactivity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-difluoro-5-(propan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties to the compound. The isopropyl group also adds steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

2387058-98-0

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

2-bromo-1,3-difluoro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H9BrF2/c1-5(2)6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3

InChI Key

IJHRAXVCIHLTFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)F)Br)F

Purity

95

Origin of Product

United States

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